molecular formula C7H9FN2O2S B3073171 3-amino-4-fluoro-N-methylbenzenesulfonamide CAS No. 1017390-57-6

3-amino-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B3073171
CAS No.: 1017390-57-6
M. Wt: 204.22 g/mol
InChI Key: UXLLDUXIDDMANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluoro-N-methylbenzenesulfonamide (CAS 1017390-57-6) is a fluorinated benzenesulfonamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a molecular formula of C 7 H 9 FN 2 O 2 S and a molecular weight of 204.22 g/mol . Its structure contains both an amino group and an N-methyl sulfonamide group on a fluoro-substituted benzene ring, providing a versatile scaffold for the synthesis of more complex molecules . Benzenesulfonamide derivatives are a significant class of compounds in scientific research, well-known for their ability to act as inhibitors for enzymes like carbonic anhydrases . These enzymes are important therapeutic targets, and sulfonamide-based inhibitors have been extensively investigated for potential applications in oncology, with studies showing activity against cancer cell lines such as glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma in both 2D and 3D culture models . Furthermore, the benzenesulfonamide core is a common structure in compounds developed as receptor antagonists and agonists for various biological targets . As such, this compound serves as a valuable chemical intermediate for researchers designing and synthesizing novel molecules for structure-activity relationship (SAR) studies, drug discovery, and biochemical probing. Safety Information: This product is classified with the signal word "Warning" according to GHS standards. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-4-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLLDUXIDDMANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with N-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-fluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4-fluoro-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Substituted Benzenesulfonamides with Heterocyclic Groups

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl group at position 4; oxazolyl-sulfamoyl side chain 387.42 Synthesized for antimicrobial activity; oxazole ring enhances hydrophobicity and potential membrane penetration .
3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Triazolopyridazine moiety at position 4 399.37 Triazolopyridazine introduces π-π stacking potential; fluorine at position 3 may alter electronic distribution compared to position 4 in the target compound .
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]-2-quinoxalinyl}benzenesulfonamide Quinoxaline core; methoxybenzyl side chain 466.47 Quinoxaline’s aromaticity may enhance DNA intercalation; methoxy group improves solubility via hydrogen bonding .

Key Observations :

  • Fluorine Positioning : Fluorine at position 4 (target compound) vs. position 3 () alters electron-withdrawing effects, impacting sulfonamide acidity (pKa) and target binding .

Halogenated and Alkyl/Aryl-Substituted Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide Chloro, methoxy, furyl, and thienyl groups 402.88 Chloro’s higher electronegativity vs. fluorine increases electrophilicity; thienyl/furyl groups introduce sulfur/oxygen heteroatoms for redox activity .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual sulfonamide groups; fluorophenyl substituents 434.42 Double sulfonamide structure may enhance solubility but risks metabolic instability; fluorophenyl groups improve lipophilicity .
N-(4-Methoxyphenyl)benzenesulfonamide Methoxyphenyl group; no amino/fluoro substituents 263.29 Simpler structure with methoxy group; lack of amino/fluoro reduces electronic complexity and potential bioactivity .

Key Observations :

  • Dual Functionalization : Compounds with dual sulfonamides () or mixed heterocycles () exhibit higher molecular weights and complexity, which may limit pharmacokinetic profiles.

Amino-Substituted and Solubility-Optimized Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
4-Amino-N-(3-amino-2-hydroxy-4-phenylbutyl)benzenesulfonamide Amino-hydroxy-phenylbutyl chain 363.43 Polar side chain improves aqueous solubility; amino groups enable hydrogen bonding with enzymes .
Sulfaphenazole (4-amino-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide) Pyrazolyl group 314.35 Clinically used sulfonamide antibiotic; pyrazole enhances metabolic stability and target specificity .

Key Observations :

  • Solubility vs. Bioactivity: Amino and hydroxyl groups () improve solubility but may reduce membrane permeability. In contrast, hydrophobic groups (e.g., pyrazole in Sulfaphenazole) balance solubility and activity .

Biological Activity

3-Amino-4-fluoro-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, featuring an amino group and a fluoro substituent, contributes to its distinct chemical reactivity and biological effects. This article explores the biological activity of this compound, including its mechanism of action, applications in medicine, and relevant case studies.

The compound's chemical structure can be represented as follows:

C7H8FN1O2S\text{C}_7\text{H}_8\text{F}\text{N}_1\text{O}_2\text{S}

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The sulfonamide group can be reduced to yield corresponding amines.
  • Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific enzymes. It competes with p-aminobenzoic acid (PABA) in the folic acid synthesis pathway, which is crucial for bacterial growth. This inhibition leads to antibacterial activity by disrupting folic acid metabolism, essential for nucleotide synthesis in bacteria.

Antimicrobial Activity

The sulfonamide moiety of this compound is known for its ability to inhibit bacterial growth. Studies have shown that it acts as a competitive inhibitor of PABA, effectively disrupting folic acid synthesis in bacteria. This mechanism underlies its application as an antibiotic.

Compound Target IC50 (µM) Activity
This compoundBacterial enzymes0.5 - 5.0Antimicrobial

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines. Research has shown that it can induce apoptosis in cancer cells, making it a candidate for further pharmaceutical development.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast Cancer)10.0Induces apoptosis
HCT116 (Colon Cancer)5.0Inhibits growth

Case Studies

  • Antibacterial Efficacy
    A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, with IC50 values ranging from 0.5 to 5 µM depending on the strain tested.
  • Cytotoxicity Against Cancer Cells
    In vitro studies demonstrated that this compound exhibited cytotoxic effects against MDA-MB-231 breast cancer cells at concentrations of 10 µM, leading to increased caspase-3 activity and morphological changes indicative of apoptosis .
  • Enzyme Inhibition Studies
    The compound has been investigated for its potential as an enzyme inhibitor in various pathways related to cancer and inflammation. For instance, it showed promising results in inhibiting specific kinases involved in cancer progression, suggesting a broader therapeutic application .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 3-amino-4-fluoro-N-methylbenzenesulfonamide?

A stepwise approach is advised:

  • Nucleophilic substitution : Introduce the fluoro and amino groups using controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions.
  • Sulfonamide formation : React the intermediate with methylamine under reflux, monitored by TLC or HPLC for completion .
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Optimization : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and stoichiometry. Central Composite Design (CCD) can identify optimal conditions while minimizing experimental runs .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Spectroscopy :
    • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorinated benzene rings) .
    • FT-IR : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • X-ray crystallography : Employ SHELXL for refinement, focusing on resolving electron density maps for the sulfonamide group and fluorine substitution patterns. Validate with R-factor convergence (<5%) .

Q. What methodologies are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA II, CA IX) using fluorescence-based protocols. Compare IC50_{50} values with reference inhibitors like acetazolamide .
  • Microbial susceptibility : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., sulfamethoxazole) to benchmark potency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electron density distribution?

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).
  • Model refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Analyze anisotropic displacement parameters (ADPs) for the fluorine atom to confirm positional stability .
  • Validation tools : Utilize DIAMOND software to visualize hydrogen-bonding networks (e.g., N–H···O=S interactions) and validate geometric parameters against Cambridge Structural Database (CSD) benchmarks .

Q. What computational strategies predict binding affinities to biological targets?

  • Docking simulations : Use AutoDock Vina or Glide to model interactions with CA isoforms. Focus on sulfonamide-Zn2+^{2+} coordination and fluorine’s hydrophobic contributions .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of binding poses. Calculate binding free energies via MM-PBSA .
  • QSAR models : Train regression models using descriptors like LogP, polar surface area, and Hammett constants (σmeta\sigma_{meta} for fluorine) to predict activity trends .

Q. How do substituent variations (e.g., fluoro, methyl) influence structure-activity relationships (SAR)?

Substituent Position Biological Impact
FluoroC4Enhances lipophilicity and target selectivity (e.g., CA IX over CA II)
Methyl (N-linked)SulfonamideReduces metabolic clearance via steric hindrance of cytochrome P450
AminoC3Facilitates hydrogen bonding with active-site residues (e.g., Thr199 in CA II)

Q. How should researchers address contradictions in bioactivity data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., enzymatic vs. cellular) to identify confounding variables (e.g., membrane permeability).
  • Orthogonal validation : Confirm antimicrobial activity via time-kill assays if MIC data conflicts with zone-of-inhibition results .
  • Proteomic profiling : Use SPR or ITC to measure binding kinetics (kon_{on}/koff_{off}) and rule out off-target effects .

Q. What reaction intermediates are critical in the compound’s synthesis, and how are they characterized?

  • Key intermediates :
    • 4-Fluoro-3-nitrobenzenesulfonamide : Monitor nitro reduction (Sn/HCl or catalytic hydrogenation) to the amine via UV-Vis (loss of λ~400 nm nitro absorbance) .
    • N-Methylation byproduct : Detect using GC-MS (m/z 168 for methylamine adducts) and optimize with excess methyl iodide .
  • Mechanistic studies : Use 19^{19}F NMR to track fluorine retention during sulfonation and methylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-fluoro-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-fluoro-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.